![molecular formula C39H62N6O6S B609976 2-Methyl-L-Alanyl-N-[(3r,4s,5s)-3-Methoxy-1-{(2s)-2-[(1r,2r)-1-Methoxy-2-Methyl-3-Oxo-3-{[(1s)-2-Phenyl-1-(1,3-Thiazol-2-Yl)ethyl]amino}propyl]pyrrolidin-1-Yl}-5-Methyl-1-Oxoheptan-4-Yl]-N-Methyl-L-Valinamide CAS No. 1436391-86-4](/img/structure/B609976.png)
2-Methyl-L-Alanyl-N-[(3r,4s,5s)-3-Methoxy-1-{(2s)-2-[(1r,2r)-1-Methoxy-2-Methyl-3-Oxo-3-{[(1s)-2-Phenyl-1-(1,3-Thiazol-2-Yl)ethyl]amino}propyl]pyrrolidin-1-Yl}-5-Methyl-1-Oxoheptan-4-Yl]-N-Methyl-L-Valinamide
Overview
Description
PF-06380101 is a proprietary microtubule inhibitor (MTI).
Scientific Research Applications
Application in Antibody-Drug Conjugate-Based Therapy
PF-06380101 is used as a potent antimitotic agent in the composition of RN765C, an antibody-drug conjugate (ADC) used for the treatment of head and neck cancer . The ADC is designed to bind only transiently to its target on normal tissue wherein the EGFR density is low compared to EGFR-overexpressing tumor cells, minimizing potential side effects .
Application in Trop-2 Antibody–Drug Conjugate
Aur0101 is used as a payload in RN927C, a site-specific Trop-2 ADC, which has shown robust in vitro cytotoxicity on a panel of Trop-2–expressing tumor cell lines . However, the clinical trial of RN927C was terminated early due to excess toxicity .
3. Application in the Development of PYX-201 Aur0101 is the payload conjugated to the investigational ADC PYX-201. A sensitive and rapid LC-MS/MS method was developed and fully validated to determine the presence of free payload Aur0101 from PYX-201 in human plasma, to assess drug safety and efficacy .
Application in Stroma-Targeting ADC
Auristatin 0101 is used as a payload in PYX-201, a stroma-targeting ADC composed of an anti-EDB+FN antibody. This ADC demonstrates strong anti-tumor efficacy across multiple human cancer indications in pre-clinical PDX tumor models .
5. Application in the Treatment of Solid Tumors PF-06647020 (cofetuzumab pelidotin) is a humanized, anti-PTK7 ADC, designed to deliver an auristatin microtubule inhibitor payload (Aur0101) into target cells. It was shown to induce prolonged tumor regression in patient-derived, tumor xenograft preclinical models .
6. Application in the Treatment of Advanced or Metastatic Solid Tumors A phase 1 dose-finding study of PF-06664178, an ADC that targets Trop-2 for the selective delivery of the cytotoxic payload Aur0101, was conducted. The primary objective was to determine the maximum tolerated dose and recommended phase 2 dose .
Mechanism of Action
Target of Action
PF-06380101 primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
As a microtubule inhibitor , PF-06380101 binds to tubulin, the building block of microtubules, and inhibits its polymerization . This disrupts the formation and function of the mitotic spindle, an essential apparatus for chromosome segregation during cell division . The disruption of the mitotic spindle leads to cell cycle arrest at the mitosis phase, preventing the cell from dividing .
Biochemical Pathways
The primary biochemical pathway affected by PF-06380101 is the cell cycle , specifically the mitosis phase . By inhibiting microtubule formation, PF-06380101 prevents the completion of mitosis, leading to cell cycle arrest . This arrest triggers apoptosis, or programmed cell death, resulting in the reduction of tumor cell proliferation .
Pharmacokinetics
PF-06380101 exhibits differential Absorption, Distribution, Metabolism, and Excretion (ADME) properties compared to other synthetic auristatin analogues . After intravenous administration, PF-06380101 exhibits a mean systemic clearance rate and a volume of distribution, resulting in a terminal elimination half-life of approximately 6 hours . It preferentially distributes into human plasma relative to whole blood and is identified as a P-glycoprotein (P-gp) substrate .
Result of Action
The result of PF-06380101’s action is the induction of apoptosis in tumor cells . By disrupting the cell cycle, PF-06380101 causes tumor cells to undergo programmed cell death, reducing tumor cell proliferation . This leads to a decrease in tumor size and potentially to the elimination of the tumor .
Action Environment
The action of PF-06380101 can be influenced by various environmental factors. For instance, the presence of drug efflux pumps like P-glycoprotein (P-gp) can affect the intracellular concentration of the drug . Additionally, factors such as pH and the presence of certain enzymes can influence the stability and activity of the drug .
properties
IUPAC Name |
(2S)-2-[(2-amino-2-methylpropanoyl)amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62N6O6S/c1-11-25(4)33(44(8)37(48)32(24(2)3)43-38(49)39(6,7)40)30(50-9)23-31(46)45-20-15-18-29(45)34(51-10)26(5)35(47)42-28(36-41-19-21-52-36)22-27-16-13-12-14-17-27/h12-14,16-17,19,21,24-26,28-30,32-34H,11,15,18,20,22-23,40H2,1-10H3,(H,42,47)(H,43,49)/t25-,26+,28-,29-,30+,32-,33-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAFNSMAIAVCHE-BZLYQNAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-L-Alanyl-N-[(3r,4s,5s)-3-Methoxy-1-{(2s)-2-[(1r,2r)-1-Methoxy-2-Methyl-3-Oxo-3-{[(1s)-2-Phenyl-1-(1,3-Thiazol-2-Yl)ethyl]amino}propyl]pyrrolidin-1-Yl}-5-Methyl-1-Oxoheptan-4-Yl]-N-Methyl-L-Valinamide | |
CAS RN |
1436391-86-4 | |
Record name | PF-06380101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436391864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06380101 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8020AX34E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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